

# Technical Support Center: Synthesis of 1-Ethynyl-1-cyclohexanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

Cat. No.: B7769200

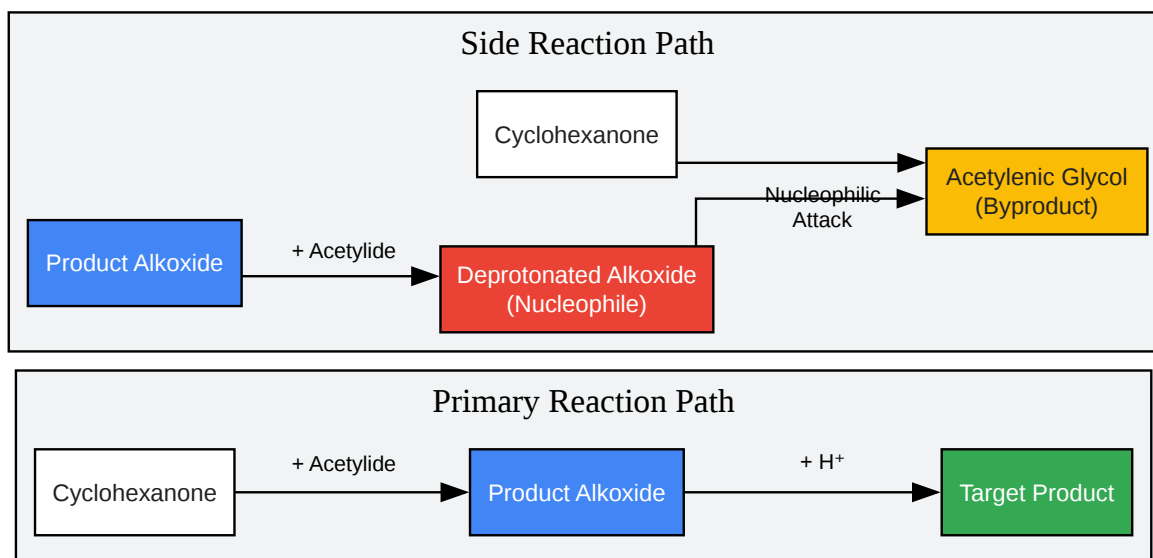
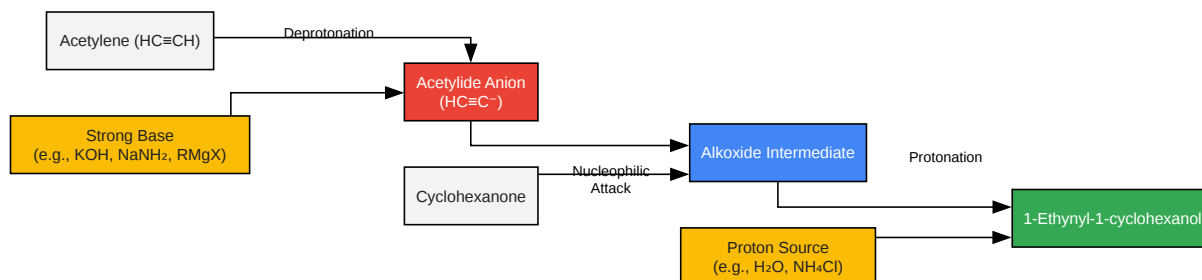
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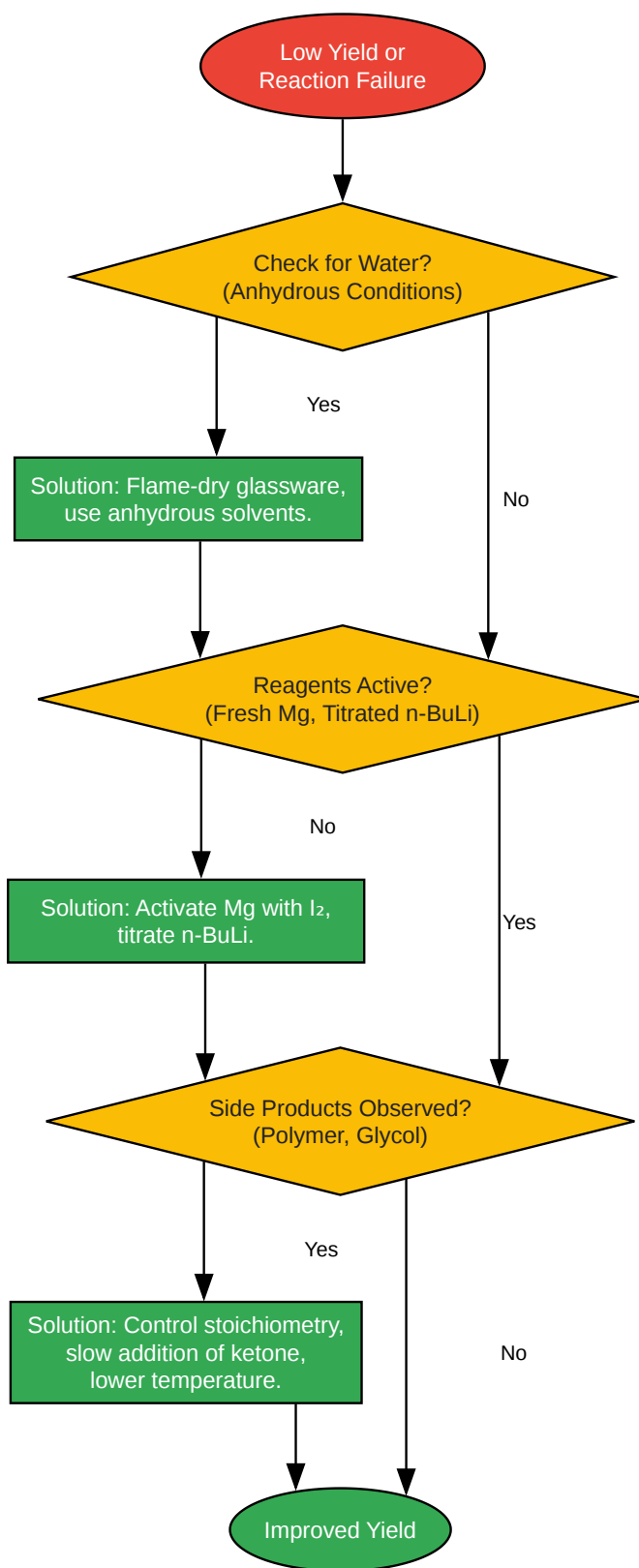
Welcome to the technical support center for the synthesis of **1-Ethynyl-1-cyclohexanol**. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial ethynylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.

## Overview of the Synthesis

The synthesis of **1-Ethynyl-1-cyclohexanol** is a classic example of a nucleophilic addition reaction, specifically the ethynylation of a ketone. The core transformation involves the addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. This reaction, often referred to as a Favorskii reaction, is fundamental in organic synthesis for creating propargyl alcohols, which are versatile intermediates.<sup>[1]</sup>

The primary challenge lies in the efficient generation of the nucleophilic acetylide species and the prevention of competing side reactions. The choice of base, solvent, and reaction conditions is critical to achieving high yields and purity.





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## References

- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)